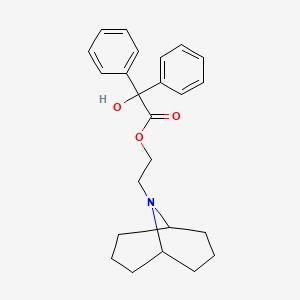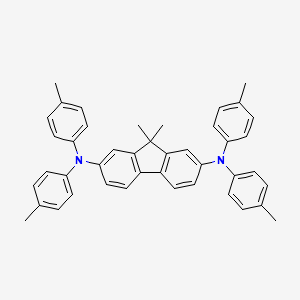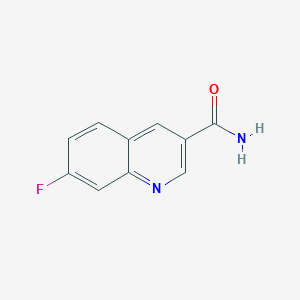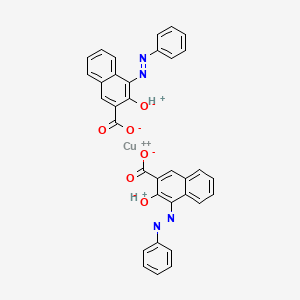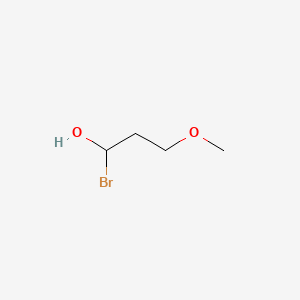![molecular formula C38H22O16 B15342852 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is a complex organic compound characterized by its multiple carboxylic acid groups attached to a benzene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using strong oxidizing agents such as nitric acid (HNO3) under controlled conditions.
Hydrothermal Reaction: The intermediate product is subjected to a hydrothermal reaction in a Teflon-lined autoclave at elevated temperatures (around 170°C) for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Oxidation: Using large reactors for the oxidation step to convert methyl groups to carboxylic acids.
Continuous Hydrothermal Processing: Employing continuous flow reactors for the hydrothermal reaction to increase efficiency and yield.
Automated Purification: Utilizing automated filtration and drying systems to handle large volumes of product.
Análisis De Reacciones Químicas
Types of Reactions
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce more functional groups.
Reduction: Reduction reactions can convert carboxylic acids to alcohols or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Further oxidized carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Biology: Potential use in the development of drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Mecanismo De Acción
The mechanism of action of 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid primarily involves its ability to form stable complexes with metal ions. These complexes can then be used to create metal-organic frameworks (MOFs) with specific properties. The molecular targets and pathways involved include:
Metal Coordination: The carboxylic acid groups coordinate with metal ions to form stable frameworks.
Porosity and Surface Area: The resulting MOFs have high porosity and surface area, making them suitable for applications in gas storage and separation.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: Similar structure but with fewer carboxylic acid groups.
1,3,5-tris(3,5-dicarboxyphenyl)benzene: Similar structure with different substitution patterns.
1,3,5-tris(4-aminophenyl)benzene: Contains amino groups instead of carboxylic acids.
Uniqueness
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its multiple carboxylic acid groups, which enhance its ability to form stable and highly porous metal-organic frameworks. This makes it particularly valuable for applications requiring high surface area and specific chemical functionalities .
Propiedades
Fórmula molecular |
C38H22O16 |
|---|---|
Peso molecular |
734.6 g/mol |
Nombre IUPAC |
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C38H22O16/c39-31(40)19-1-15(2-20(9-19)32(41)42)27-13-29(17-5-23(35(47)48)11-24(6-17)36(49)50)30(18-7-25(37(51)52)12-26(8-18)38(53)54)14-28(27)16-3-21(33(43)44)10-22(4-16)34(45)46/h1-14H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
Clave InChI |
QEDFARDYOPDQAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



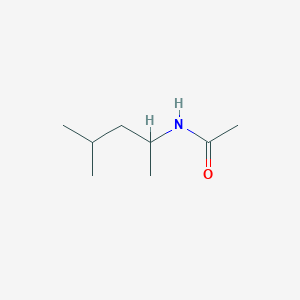
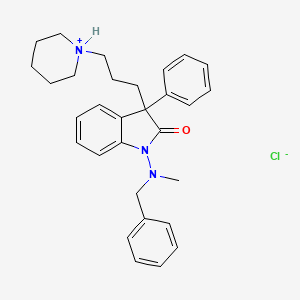
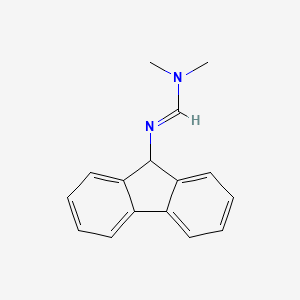
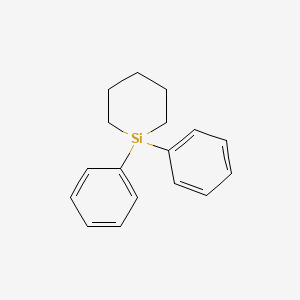
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
